molecular formula C7H11B B1492255 5-Bromo-4,4-dimethylpent-1-yne CAS No. 1378680-67-1

5-Bromo-4,4-dimethylpent-1-yne

Cat. No. B1492255
M. Wt: 175.07 g/mol
InChI Key: XNXIEFGGXNNXRJ-UHFFFAOYSA-N
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Description

“5-Bromo-4,4-dimethylpent-1-yne” is a chemical compound with the molecular formula C7H11Br. It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .


Molecular Structure Analysis

The structure of “5-Bromo-4,4-dimethylpent-1-yne” includes a triple bond, as indicated by the “-yne” suffix . The “4,4-dimethyl” indicates that there are two methyl groups attached to the fourth carbon atom in the chain .

Scientific Research Applications

Crystal Structure and Molecular Analysis

5-Bromo-4,4-dimethylpent-1-yne and its derivatives have been extensively studied for their intermolecular interactions, characterization through spectroscopic and thermal tools, and their electronic properties. For example, the synthesis of indole derivatives starting from 5-bromo-1H-indole-3-carbaldehyde has provided insights into the formation of compounds with potential applications in various fields including organic electronics and photonics. The analysis through X-ray single crystal diffraction, Hirshfeld surface analysis, and DFT studies has helped understand the molecular interactions and stability of these compounds (Barakat et al., 2017).

Synthesis and Application in Energetic Materials

New synthesis methods for energetic compounds involving 5-bromo-derivatives highlight the chemical's role in creating nitrogen-rich compounds for potential use in energetic materials. The synthesis involves steps like oxidation, which is essential for producing compounds with specific energetic properties (Heppekausen et al., 2009).

Photophysical and Photochemical Properties

The study of new zinc phthalocyanine compounds substituted with 5-bromo-derivatives has revealed significant insights into their photophysical and photochemical properties. These compounds show potential for application in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Enhanced Brightness and Emission in Nanoparticles

Research into the use of heterodifunctional polyfluorene building blocks, initiated by complexes including bromo derivatives, for Suzuki-Miyaura chain growth polymerization, has led to the development of nanoparticles with bright fluorescence emission. These particles, used in water, exhibited high quantum yields and potential tunability for longer wavelengths, indicating their usefulness in bioimaging and organic electronics (Fischer et al., 2013).

Exploration in Molecular Structure and Electroluminescence

The synthesis and molecular structure investigations of s-triazine derivatives incorporating various moieties have provided valuable insights into their potential applications in the field of electroluminescence. These studies, which include X-ray crystallography combined with Hirshfeld and DFT calculations, have shown the importance of these compounds in developing new materials for electronic devices (Shawish et al., 2021).

properties

IUPAC Name

5-bromo-4,4-dimethylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-4-5-7(2,3)6-8/h1H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXIEFGGXNNXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,4-dimethylpent-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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